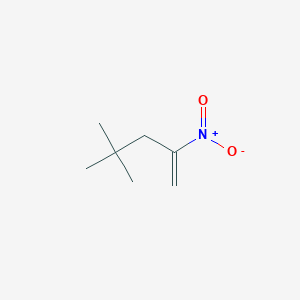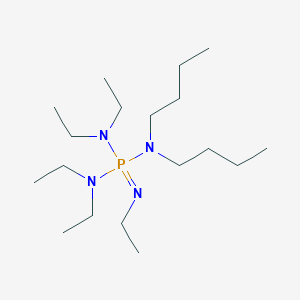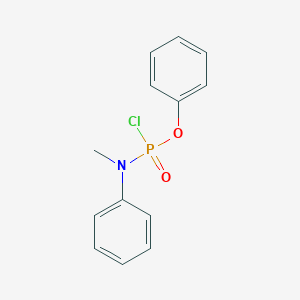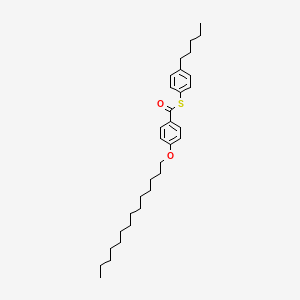
Disilylpropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disilylpropane is an organosilicon compound characterized by the presence of silicon atoms bonded to a propane backbone. This compound is part of the broader class of organosilicon compounds, which are known for their unique properties and applications in various fields, including materials science, chemistry, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Disilylpropane can be synthesized through several methods. One common approach involves the reaction of disilane with propene under controlled conditions. The reaction typically requires a catalyst, such as platinum or palladium, to facilitate the formation of the Si-C bonds. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The raw materials, such as disilane and propene, are fed into the reactor, where they undergo the catalytic reaction. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Disilylpropane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the silicon atoms, which can alter the reactivity of the compound compared to its carbon analogs.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or ozone. The oxidation typically occurs at the silicon atoms, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride. These reactions may target the silicon-carbon bonds, resulting in the formation of simpler silanes.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups. Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield silanol or siloxane compounds, while reduction can produce simpler silanes.
Wissenschaftliche Forschungsanwendungen
Disilylpropane has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a precursor for the synthesis of more complex organosilicon compounds. Its unique reactivity makes it a valuable building block for the development of new materials and catalysts.
Biology: In biological research, this compound derivatives are explored for their potential use in drug delivery systems. The silicon atoms can enhance the stability and bioavailability of the compounds, making them suitable for therapeutic applications.
Medicine: In medicine, this compound-based compounds are investigated for their potential as imaging agents. The unique properties of silicon, such as its biocompatibility and ability to form stable bonds with other elements, make these compounds promising candidates for diagnostic imaging techniques.
Industry: In the industrial sector, this compound is used in the production of silicone-based materials. These materials are known for their durability, flexibility, and resistance to extreme temperatures, making them ideal for applications in electronics, automotive, and construction industries.
Wirkmechanismus
The mechanism of action of disilylpropane involves its interaction with various molecular targets and pathways. The silicon atoms in the compound can form stable bonds with other elements, allowing it to participate in a wide range of chemical reactions. These interactions can influence the reactivity and stability of the compound, making it useful for various applications.
Molecular Targets and Pathways: this compound can interact with enzymes and proteins, potentially altering their activity and function. This interaction can be exploited in drug design and development, where this compound derivatives are used to modulate biological pathways and achieve therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Disilylethane: Contains a two-carbon backbone with silicon atoms bonded to the carbon atoms.
Disilylbutane: Contains a four-carbon backbone with silicon atoms bonded to the carbon atoms.
Uniqueness: Disilylpropane is unique due to its three-carbon backbone, which provides a balance between the reactivity and stability of the compound. This makes it a versatile building block for the synthesis of various organosilicon compounds with tailored properties.
Eigenschaften
Molekularformel |
C3H6Si2 |
|---|---|
Molekulargewicht |
98.25 g/mol |
InChI |
InChI=1S/C3H6Si2/c1-3(2,4)5/h1-2H3 |
InChI-Schlüssel |
WWPRAGLMKCAOBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)([Si])[Si] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,3a,5-Triphenyl-3a,6-dihydropyrazolo[1,5-c]pyrimidine-7(3H)-thione](/img/structure/B14430543.png)
![N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-bromophenyl)thiourea](/img/structure/B14430544.png)


![2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14430564.png)


![2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B14430590.png)
![bis[4-(1H-benzimidazol-2-yl)phenyl]diazene](/img/structure/B14430594.png)

